molecular formula C8H11NO2 B13887199 {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol

{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol

Cat. No.: B13887199
M. Wt: 153.18 g/mol
InChI Key: AODHSYFCUIHDOQ-UHFFFAOYSA-N
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Description

{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol is a heterocyclic compound that features a unique structure combining a cyclopentane ring with an oxazole ring

Preparation Methods

The synthesis of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide . This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired heterocyclic structure.

Chemical Reactions Analysis

{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced cyclopentane derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or oxazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can be compared with other similar heterocyclic compounds, such as:

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-yl)methanol

InChI

InChI=1S/C8H11NO2/c1-5-2-3-6-7(4-10)9-11-8(5)6/h5,10H,2-4H2,1H3

InChI Key

AODHSYFCUIHDOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1ON=C2CO

Origin of Product

United States

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